molecular formula C9H14O2Si B1447070 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid CAS No. 1268810-07-6

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Cat. No.: B1447070
CAS No.: 1268810-07-6
M. Wt: 182.29 g/mol
InChI Key: HZGALDCSOVHAQW-UHFFFAOYSA-N
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Description

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O2Si. It is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a trimethylsilyl-ethynyl group.

Preparation Methods

The synthesis of 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium, to introduce the trimethylsilyl-ethynyl group onto the cyclopropane ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:

Biological Activity

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a synthetic compound that has garnered attention in chemical biology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylsilyl group and an ethynyl moiety attached to a cyclopropanecarboxylic acid backbone. Its molecular formula is C10_{10}H14_{14}O2_2Si, with a molecular weight of approximately 198.3 g/mol. The compound's unique structure enables it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. While specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes, altering metabolic processes.
  • Receptor Interaction : It could interact with specific receptors, influencing signaling cascades related to cell growth and differentiation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Neuroprotective Effects : There is emerging interest in its potential neuroprotective properties, particularly in models of neurodegeneration.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in specific strains, suggesting potential as a lead compound for antibiotic development.
  • Anticancer Activity :
    • In vitro assays were performed on various cancer cell lines (e.g., breast cancer, lung cancer). The compound demonstrated dose-dependent inhibition of cell viability, with IC50_{50} values indicating potent activity at micromolar concentrations.
  • Neuroprotective Study :
    • Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and oxidative damage markers, hinting at its potential use in neurodegenerative disease models.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerDose-dependent inhibition of cancer cells
NeuroprotectiveReduced oxidative stress-induced cell death

Properties

IUPAC Name

1-(2-trimethylsilylethynyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2Si/c1-12(2,3)7-6-9(4-5-9)8(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGALDCSOVHAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid
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1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

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